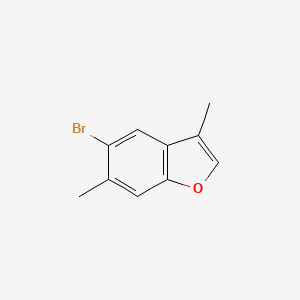![molecular formula C16H11FN4S B15211629 1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine CAS No. 827602-56-2](/img/structure/B15211629.png)
1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a thiophene ring, and an imidazo[4,5-b]pyrazine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Attachment of the 4-Fluorobenzyl Group: The final step involves the alkylation of the imidazo[4,5-b]pyrazine core with 4-fluorobenzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Analyse Des Réactions Chimiques
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific molecular targets.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication or transcription.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Fluorobenzyl)-6-(furan-2-yl)-1H-imidazo[4,5-b]pyrazine:
1-(4-Fluorobenzyl)-6-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine: Incorporation of a pyridine ring, which can influence its binding affinity to biological targets and its overall stability.
The uniqueness of 1-(4-Fluorobenzyl)-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
827602-56-2 |
|---|---|
Formule moléculaire |
C16H11FN4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-5-thiophen-2-ylimidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C16H11FN4S/c17-12-5-3-11(4-6-12)9-21-10-19-15-16(21)20-13(8-18-15)14-2-1-7-22-14/h1-8,10H,9H2 |
Clé InChI |
KTNGGZUOYRVYGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CN=C3C(=N2)N(C=N3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
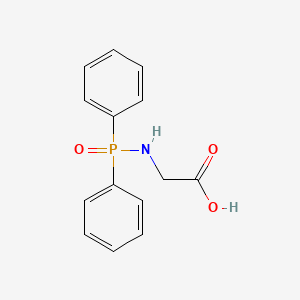

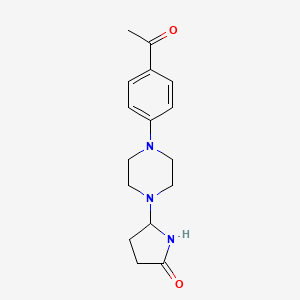
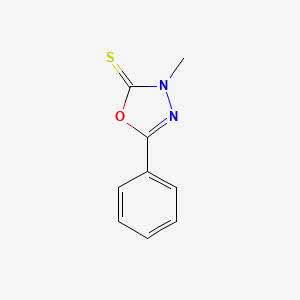

![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
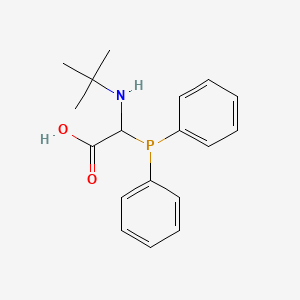
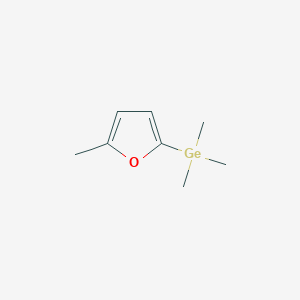
![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
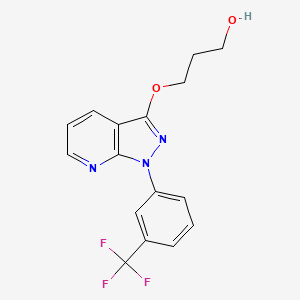
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
